

Technical Guide: Physical Characteristics of **trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one**

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Compound of Interest

Compound Name: *trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one*

Cat. No.: B153599

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical characteristics of **trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one**. The document summarizes its known chemical properties and offers comprehensive experimental protocols for the determination of its key physical parameters, which are crucial for research, development, and quality control purposes.

Core Chemical and Physical Properties

trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is a derivative of bicyclohexyl featuring a ketone functional group. While extensive experimental data for this specific molecule is not widely published, its fundamental properties, derived from supplier information and general chemical principles, are presented below. The compound is predicted to be a solid at room temperature with low solubility in water and higher solubility in nonpolar organic solvents, typical for a molecule of its size and polarity.

Table 1: Summary of Physical and Chemical Data for **trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one**

Property	Data
Chemical Name	trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
CAS Number	92413-47-3 [1] [2]
Molecular Formula	C ₁₆ H ₂₈ O [1] [2]
Molecular Weight	236.39 g/mol [1]
Physical State	Solid (Predicted)
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

Standardized Experimental Protocols

The following sections provide detailed methodologies for determining the primary physical characteristics of solid organic compounds like **trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one**.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Principle: A pure crystalline solid will melt over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities generally causes a depression and broadening of the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube)
- Glass capillary tubes (sealed at one end)[\[3\]](#)
- Spatula
- Mortar and pestle

Procedure:

- A small sample of the compound is first pulverized into a fine powder using a mortar and pestle.
- The open end of a capillary tube is tapped into the powder, and the tube is then gently tapped on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[4][5]
- The loaded capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a moderate rate until the temperature is approximately 10°C below the expected melting point.
- The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
[4]
- The temperature at which the first liquid appears is recorded as the start of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
- For accuracy, the determination should be repeated with a fresh sample.

Solubility Profiling

Determining the solubility of a compound in various solvents is critical for developing procedures for purification, extraction, and formulation.

Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[6] The presence of functional groups that can interact with the solvent (e.g., through hydrogen bonding or acid-base reactions) will significantly influence solubility.

Apparatus:

- Small test tubes (e.g., 10 x 75 mm)

- Calibrated droppers or pipettes
- Spatula
- Vortex mixer
- A selection of solvents (e.g., water, hexane, diethyl ether, ethanol, 5% aqueous NaOH, 5% aqueous HCl)

Procedure:

- Place approximately 25 mg of the solid compound into a small test tube.[7]
- Add 0.75 mL of the selected solvent to the test tube in portions.[7]
- After each addition, agitate the mixture vigorously for at least 60 seconds.[6][7]
- Visually inspect the mixture to determine if the solid has completely dissolved.
- The compound is classified as "soluble" if no solid particles remain. It is deemed "insoluble" if a significant amount of the solid remains.
- Observations are systematically recorded for each solvent.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identifying the functional groups within the molecule.

2.3.1. Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8][9]

Procedure (Thin Film Method for Solids):

- Dissolve a small quantity (~50 mg) of the solid sample in a minimal amount of a volatile solvent (e.g., methylene chloride or acetone).[10]

- Apply a single drop of the resulting solution to the face of a salt plate (e.g., NaCl).
- Allow the solvent to fully evaporate, which will deposit a thin, solid film of the compound on the plate.[\[10\]](#)
- Mount the plate in the spectrometer's sample holder and acquire the spectrum.
- The resulting spectrum is expected to show a characteristic strong absorbance for the ketone carbonyl (C=O) group.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C .[\[11\]](#) [\[12\]](#)

Procedure:

- For a ^1H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a vial. For ^{13}C NMR, a more concentrated sample of 50-100 mg is typically required.[\[13\]](#)
- Once fully dissolved, transfer the solution to an NMR tube. If any particulate matter is present, the solution should be filtered through a pipette containing a small cotton or glass wool plug.[\[13\]](#)
- The NMR tube is placed into the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.

2.3.3. Mass Spectrometry (MS)

Principle: Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern can also provide valuable structural information.[\[2\]](#)[\[14\]](#)

Procedure (Electron Ionization):

- A minute amount of the sample is introduced into the mass spectrometer's ion source.

- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[2][14]
- These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio.[2]
- A detector records the relative abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion.

Logical Characterization Workflow

The following diagram outlines a systematic workflow for the comprehensive physical and structural characterization of a solid organic compound like **trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one**.

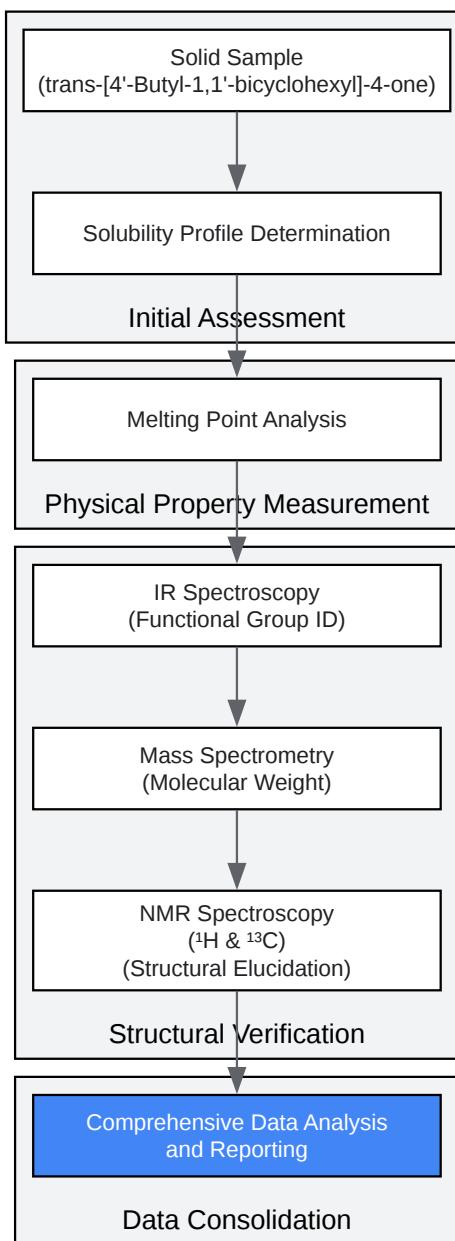


Figure 1: Workflow for the Physical and Structural Characterization of a Solid Organic Compound

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Caption: Workflow for the Physical and Structural Characterization of a Solid Organic Compound.

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